molecular formula C9H11BrN2O B14839758 (3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine

(3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14839758
M. Wt: 243.10 g/mol
InChI Key: WTLBYODFXGTBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the third position, a cyclopropoxy group at the fifth position, and a methanamine group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine typically involves the following steps:

    Bromination: The starting material, 2-cyclopropoxypyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the third position.

    Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as methanamine, under conditions that facilitate the substitution of the bromine atom with the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyridine derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

(3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methoxypyridin-3-yl)methanamine
  • (3-Bromopyridin-2-yl)methanamine
  • (5-Bromo-2-pyridinyl)methanamine

Uniqueness

(3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

(3-bromo-5-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H11BrN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2,4,11H2

InChI Key

WTLBYODFXGTBGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)CN)Br

Origin of Product

United States

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